

# Application Notes and Protocols for the Petrological Analysis of Hoggar Volcanic Rocks

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## Compound of Interest

Compound Name: *Hoggar*

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These application notes provide a comprehensive overview and detailed protocols for the petrological analysis of volcanic rocks from the **Hoggar** region of southern Algeria. The **Hoggar** volcanic province is a significant area of Cenozoic intraplate volcanism, offering insights into mantle processes, lithosphere-asthenosphere interactions, and the evolution of magmatic systems.

## Introduction to Hoggar Volcanism

The **Hoggar** volcanic province is characterized by several volcanic districts, with the Atakor massif being one of the most prominent.<sup>[1]</sup> The volcanic activity in this region spans from the Eocene to the Quaternary and is associated with a broad crustal swell.<sup>[1][2]</sup> The magmatism is generally considered to be the product of a mantle plume, although alternative models involving lithospheric delamination and reactivation of ancient shear zones have also been proposed.<sup>[1][2][3]</sup>

The volcanic rocks of **Hoggar** exhibit a wide compositional range, from mafic to felsic. Two main magmatic groups have been identified: a mafic group comprising basanites and phonotephrites, and a felsic group with two diverging trends, one silica-saturated (benmoreite-trachyte-rhyolite) and the other silica-undersaturated (trachyte-phonolite).<sup>[1]</sup> The mafic lavas often contain mantle xenoliths, providing direct samples of the underlying lithospheric mantle.<sup>[1]</sup>

Geochemically, the **Hoggar** volcanic rocks are predominantly alkaline in nature.[4] Isotopic studies, particularly Sr-Nd-Pb systems, suggest that the primary magmas were generated from a HIMU (high  $\mu$ , where  $\mu = 238\text{U}/204\text{Pb}$ ) type mantle source.[3] This indicates a mantle source that has been enriched in incompatible elements over time.

## Data Presentation: Geochemical Composition of Hoggar Volcanic Rocks

The following tables summarize the typical geochemical and isotopic compositions of various volcanic rocks from the **Hoggar** province. These values are compiled from multiple studies and represent a general overview. For specific research, it is crucial to consult the primary literature.

Table 1: Major Element Composition (wt.%) of Representative **Hoggar** Volcanic Rocks

Oxide	Alkali Basalt	Basanite	Nephelinite	Trachyte	Phonolite
SiO <sub>2</sub>	45-48	42-45	38-42	60-65	55-60
TiO <sub>2</sub>	2.5-3.5	2.8-4.0	3.0-4.5	0.5-1.5	0.2-1.0
Al <sub>2</sub> O <sub>3</sub>	14-17	13-16	11-14	17-20	20-23
FeO*	10-13	11-14	12-15	2-5	1-4
MnO	0.1-0.2	0.1-0.2	0.1-0.3	0.1-0.3	0.1-0.3
MgO	6-10	7-12	8-13	<1	<1
CaO	8-11	9-12	10-14	1-3	1-2
Na <sub>2</sub> O	3-5	3.5-5.5	4-7	6-9	8-11
K <sub>2</sub> O	1-2.5	1.5-3.0	1.5-3.5	4-6	5-8
P <sub>2</sub> O <sub>5</sub>	0.5-1.0	0.8-1.5	1.0-2.0	<0.5	<0.5
Total iron as FeO					

Table 2: Trace Element Composition (ppm) of Representative **Hoggar** Mafic Volcanic Rocks

Element	Alkali Basalt	Basanite	Nephelinite
Ba	300-600	400-800	500-1000
Sr	500-1000	700-1500	1000-2000
Rb	20-50	30-70	40-90
Zr	200-400	250-500	300-600
Nb	40-80	60-120	80-150
Y	20-30	25-35	28-40
V	200-300	250-350	280-400
Cr	200-400	250-500	300-600
Ni	150-300	200-400	250-500

Table 3: Isotopic Ratios of **Hoggar** Volcanic Rocks

Isotopic Ratio	Range of Values
$^{87}\text{Sr}/^{86}\text{Sr}$	0.7030 - 0.7050
$^{143}\text{Nd}/^{144}\text{Nd}$	0.5127 - 0.5129
$^{206}\text{Pb}/^{204}\text{Pb}$	19.0 - 20.5
$^{207}\text{Pb}/^{204}\text{Pb}$	15.5 - 15.7
$^{208}\text{Pb}/^{204}\text{Pb}$	39.0 - 40.5

## Experimental Protocols

### Sample Preparation for Geochemical Analysis

A representative and high-quality sample is paramount for accurate geochemical analysis.

Protocol for Whole-Rock Sample Preparation:

- **Field Sampling:** Collect fresh, unweathered rock samples, avoiding altered surfaces, veins, and xenoliths (unless they are the object of study).
- **Initial Processing:** Clean the samples with deionized water to remove any surface contaminants and dry them in an oven at 60°C for 24 hours.
- **Crushing:** Break the sample into smaller chips (~1-2 cm) using a hydraulic rock splitter or a hardened steel hammer.
- **Fine Crushing:** Further reduce the chip size to less than 2 mm using a jaw crusher with steel or ceramic plates. Thoroughly clean the crusher between samples to prevent cross-contamination.
- **Splitting:** Homogenize the crushed sample and take a representative split of approximately 50-100 g using a riffle splitter.
- **Pulverization:** Grind the split to a fine powder (<75 micrometers) using a ring mill or ball mill with an agate, tungsten carbide, or ceramic grinding vessel. The choice of grinding material depends on the elements of interest to avoid contamination.
- **Homogenization and Storage:** Homogenize the final powder and store it in a labeled, airtight container.

## X-Ray Fluorescence (XRF) Spectrometry for Major and Trace Element Analysis

XRF is a widely used technique for the non-destructive analysis of major and some trace elements in geological samples.

Protocol for Fused Bead XRF Analysis:

- **Loss on Ignition (LOI):** Accurately weigh approximately 2-3 g of the rock powder into a ceramic crucible. Heat the sample in a muffle furnace at 1000°C for at least one hour. After cooling in a desiccator, reweigh the sample to determine the LOI.
- **Fusion:** Mix a precise amount of the ignited rock powder (e.g., 0.5 g) with a flux, typically a lithium tetraborate/metaborate mixture (e.g., 5.0 g), in a platinum-gold crucible.

- **Heating:** Fuse the mixture at a high temperature (1000-1200°C) in an automated fusion apparatus or a muffle furnace until a homogenous molten liquid is formed.
- **Casting:** Pour the molten mixture into a platinum-gold mold and cool to form a flat, homogeneous glass disc (fused bead).
- **Analysis:** Analyze the fused bead using a wavelength-dispersive XRF (WD-XRF) spectrometer. Calibrate the instrument using certified international rock standards.

## Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Element Analysis

ICP-MS is a highly sensitive technique for determining the concentrations of a wide range of trace elements, including rare earth elements (REE).

Protocol for ICP-MS Analysis:

- **Digestion:** Accurately weigh approximately 50 mg of the rock powder into a clean Teflon beaker.
- **Acid Digestion:** Add a mixture of high-purity hydrofluoric (HF) and nitric (HNO<sub>3</sub>) acids (e.g., 4 ml HF and 1 ml HNO<sub>3</sub>). Place the beaker on a hotplate at a low temperature (~120°C) and allow the sample to digest for at least 48 hours.
- **Evaporation:** Evaporate the acid mixture to dryness.
- **Redissolution:** Add a small amount of concentrated HNO<sub>3</sub> and warm to dissolve the residue. Repeat this step.
- **Final Dilution:** Dilute the final solution with deionized water to a known volume (e.g., 100 ml) to achieve a final dilution factor appropriate for the instrument's sensitivity.
- **Analysis:** Analyze the solution using an ICP-MS instrument. Use internal standards to correct for instrumental drift and matrix effects. Calibrate with multi-element standards and certified reference materials.

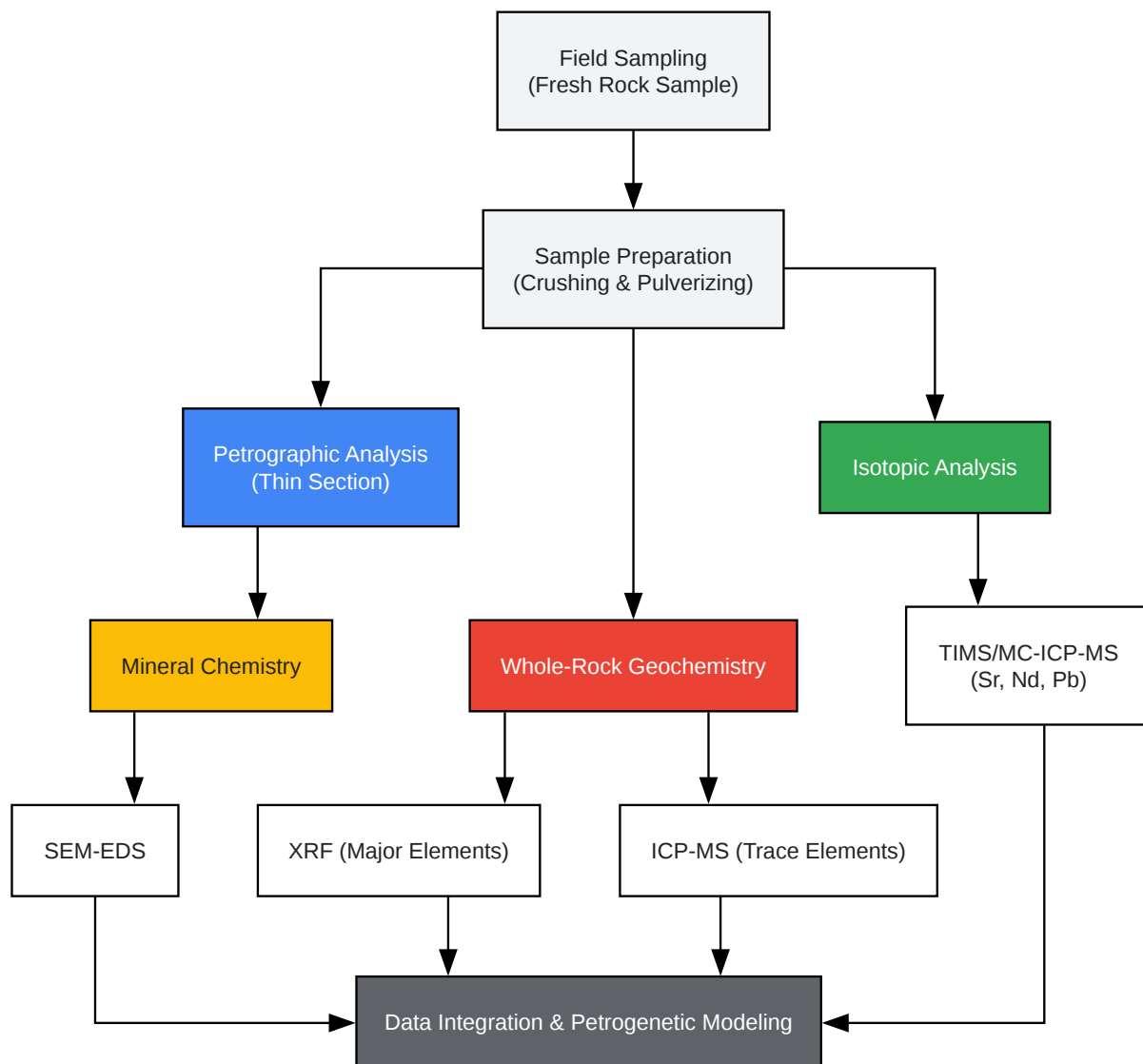
## Scanning Electron Microscopy-Energy Dispersive X-ray Spectrometry (SEM-EDS) for Mineralogical Analysis

SEM-EDS is used for high-resolution imaging of mineral textures and for obtaining qualitative to semi-quantitative chemical compositions of individual mineral grains.

Protocol for SEM-EDS Analysis:

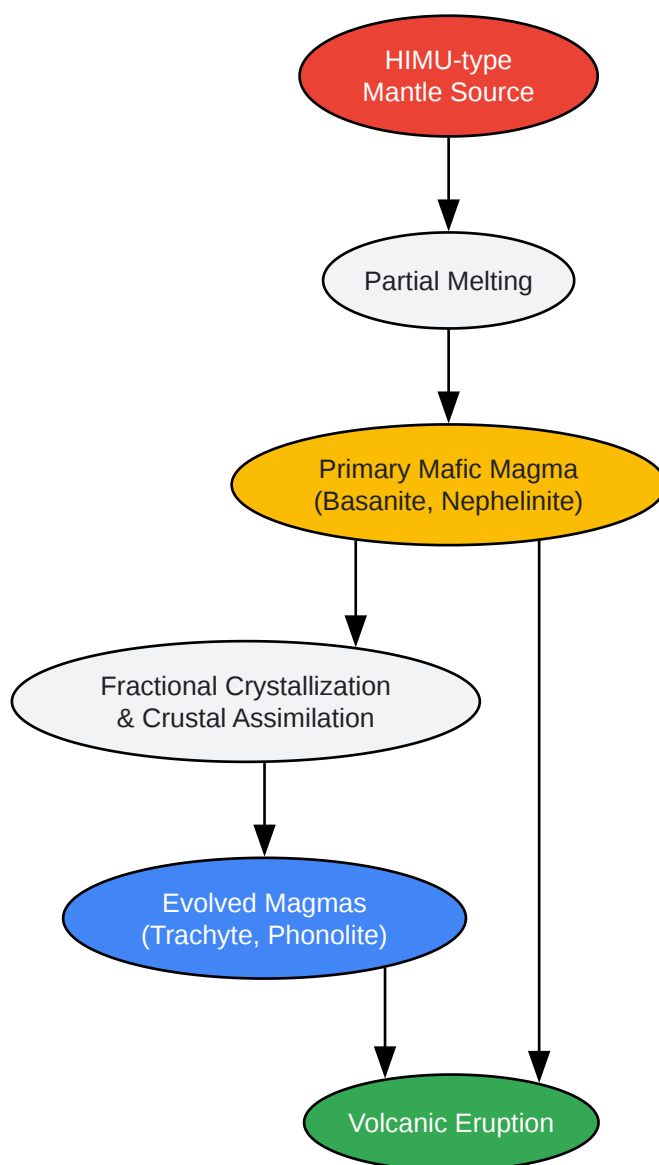
- **Thin Section Preparation:** Prepare a polished thin section of the rock sample to a standard thickness of 30 micrometers.
- **Carbon Coating:** Coat the polished surface of the thin section with a thin layer of carbon to make it conductive.
- **SEM Imaging:** Place the thin section in the SEM chamber. Obtain backscattered electron (BSE) images to visualize compositional variations (minerals with higher average atomic numbers appear brighter).
- **EDS Analysis:**
  - **Point Analysis:** Position the electron beam on a specific point of a mineral grain to obtain its elemental spectrum.
  - **Elemental Mapping:** Scan the electron beam over a selected area to generate maps showing the spatial distribution of different elements.
- **Data Processing:** Process the EDS spectra to identify the elements present and to quantify their relative abundances.

## Visualizations



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Caption: Workflow for the petrological analysis of volcanic rocks.



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Caption: Simplified petrogenetic model for **Hoggar** volcanic rocks.

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